molecular formula C21H30N4O6S2 B2756967 N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 1286698-98-3

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2756967
CAS No.: 1286698-98-3
M. Wt: 498.61
InChI Key: WLBVHSJRVDMDMS-UHFFFAOYSA-N
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Description

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that features a piperidine ring, a cyclopropane sulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropane sulfonyl group, and the coupling with the tetrahydroquinoline moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Cyclopropane Sulfonyl Group: This step may involve sulfonylation reactions using reagents such as cyclopropane sulfonyl chloride.

    Coupling with Tetrahydroquinoline Moiety: This can be done through amide bond formation reactions using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or mechanical properties.

    Biological Research: The compound can serve as a probe for studying biological pathways and mechanisms, especially those involving sulfonyl and amide functionalities.

Mechanism of Action

The mechanism of action of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide: shares structural similarities with other sulfonyl-containing piperidine derivatives.

    N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide: Lacks the cyclopropane sulfonyl group.

    N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide: Lacks the tetrahydroquinoline moiety.

Uniqueness

The uniqueness of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyclopropane sulfonyl and tetrahydroquinoline moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6S2/c1-32(28,29)25-10-2-3-16-4-5-17(13-19(16)25)23-21(27)20(26)22-14-15-8-11-24(12-9-15)33(30,31)18-6-7-18/h4-5,13,15,18H,2-3,6-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVHSJRVDMDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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